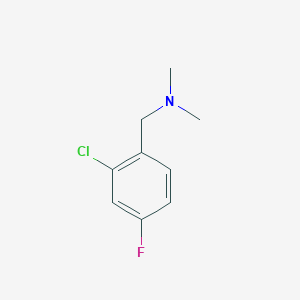

2-Chloro-4-fluoro-N,N-dimethyl-benzenemethanamine

Description

2-Chloro-4-fluoro-N,N-dimethyl-benzenemethanamine is a substituted aromatic amine characterized by a benzene ring with a methylamine group (-CH2N(CH3)2) at the benzenemethanamine position. The substituents include a chlorine atom at the 2-position and a fluorine atom at the 4-position of the aromatic ring.

Properties

Molecular Formula |

C9H11ClFN |

|---|---|

Molecular Weight |

187.64 g/mol |

IUPAC Name |

1-(2-chloro-4-fluorophenyl)-N,N-dimethylmethanamine |

InChI |

InChI=1S/C9H11ClFN/c1-12(2)6-7-3-4-8(11)5-9(7)10/h3-5H,6H2,1-2H3 |

InChI Key |

TZKKUIHXPPCHNK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1=C(C=C(C=C1)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-N,N-dimethyl-benzenemethanamine typically involves the reaction of 2-chloro-4-fluorobenzaldehyde with dimethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol, and the reaction is conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. The choice of solvents, catalysts, and reducing agents is crucial to ensure the scalability and cost-effectiveness of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-N,N-dimethyl-benzenemethanamine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: N-oxides or other oxidized derivatives.

Reduction Products: Corresponding amines or partially reduced intermediates.

Scientific Research Applications

2-Chloro-4-fluoro-N,N-dimethyl-benzenemethanamine has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

Material Science: It is used in the preparation of functional materials with specific electronic or optical properties.

Chemical Biology: The compound is studied for its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-N,N-dimethyl-benzenemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can influence its binding affinity and specificity. The dimethylamino group may participate in hydrogen bonding or electrostatic interactions, affecting the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and regulatory differences between 2-Chloro-4-fluoro-N,N-dimethyl-benzenemethanamine and related compounds:

Key Observations:

Substituent Effects: Halogens: Chlorine and fluorine are electron-withdrawing, enhancing the electrophilicity of the aromatic ring. Boronates: The boronate ester in CAS 2096332-20-4 enables participation in cross-coupling reactions, a feature absent in the target compound .

Amine Configuration :

- Benzenemethanamines (e.g., CAS 1247006-25-2) have a methylene (-CH2-) spacer between the benzene and amine, increasing lipophilicity compared to anilines (e.g., CAS 793628-59-8), where the amine is directly attached .

Hazards :

- The 4-bromo derivative (CAS 1247006-25-2) poses risks of skin/eye irritation (H315, H319) and respiratory toxicity (H335), likely due to its higher halogen content and volatility .

Physicochemical Properties

- Solubility : Fluorine and chlorine substituents reduce solubility in polar solvents due to increased hydrophobicity. The boronate-containing compound (CAS 2096332-20-4) may exhibit better solubility in ethers or THF .

- Stability : Dimethylamine groups enhance steric protection of the amine, improving stability against oxidation compared to primary amines.

Biological Activity

2-Chloro-4-fluoro-N,N-dimethyl-benzenemethanamine is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C9H10ClF

- Molecular Weight : 175.63 g/mol

- CAS Number : 135463-80-4

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Receptor Binding : The compound may bind to specific receptors in the nervous system, influencing neurotransmitter levels, particularly serotonin and dopamine. This interaction can modulate mood and behavior.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cellular processes, which can lead to therapeutic effects in conditions such as cancer and inflammation.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it useful in treating infections.

Anticancer Properties

Research indicates that this compound may have anticancer properties. A study conducted on various cancer cell lines demonstrated significant cytotoxic effects at micromolar concentrations. The compound was particularly effective against non-small cell lung cancer (NSCLC) cells, with an IC50 value indicating potent growth inhibition.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| NSCLC | 5.3 | Significant growth inhibition |

| MDA-MB-231 (Breast) | 7.1 | Moderate growth inhibition |

| HeLa (Cervical) | 12.5 | Weak growth inhibition |

Antimicrobial Activity

In vitro studies have shown that the compound exhibits antimicrobial activity against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Case Studies

-

Study on NSCLC Treatment :

- Researchers investigated the effects of this compound on NSCLC cells. The study found that the compound induced apoptosis and inhibited cell proliferation through the activation of caspase pathways.

-

Antimicrobial Efficacy Assessment :

- A case study evaluated the antimicrobial properties of the compound against multi-drug resistant strains of bacteria. Results indicated a promising potential for development into a therapeutic agent for treating resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.